molecular formula C16H14O4 B1292254 3-Acetoxy-2'-methoxybenzophenone CAS No. 890099-24-8

3-Acetoxy-2'-methoxybenzophenone

Cat. No.: B1292254
CAS No.: 890099-24-8
M. Wt: 270.28 g/mol
InChI Key: NEGDQYPBNCJOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-2’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4 It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 3-position and a methoxy group at the 2’-position on the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetoxy-2’-methoxybenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Anisole+Acetyl chlorideAlCl33-Acetoxy-2’-methoxybenzophenone\text{Anisole} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{3-Acetoxy-2'-methoxybenzophenone} Anisole+Acetyl chlorideAlCl3​​3-Acetoxy-2’-methoxybenzophenone

Industrial Production Methods: Industrial production of 3-Acetoxy-2’-methoxybenzophenone typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.

Types of Reactions:

    Oxidation: 3-Acetoxy-2’-methoxybenzophenone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

    Substitution: The acetoxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzophenones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted benzophenones with various functional groups.

Scientific Research Applications

3-Acetoxy-2’-methoxybenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’-methoxybenzophenone involves its interaction with various molecular targets. The acetoxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

  • 3-Acetoxy-2-methylbenzophenone
  • 2,3-Dimethoxybenzophenone
  • 4-Methoxybenzophenone

Comparison: 3-Acetoxy-2’-methoxybenzophenone is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to 3-Acetoxy-2-methylbenzophenone, the methoxy group at the 2’-position provides different steric and electronic effects, influencing its reactivity and interactions. Similarly, the presence of both acetoxy and methoxy groups differentiates it from 2,3-Dimethoxybenzophenone and 4-Methoxybenzophenone, leading to unique applications and properties.

Properties

IUPAC Name

[3-(2-methoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-13-7-5-6-12(10-13)16(18)14-8-3-4-9-15(14)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGDQYPBNCJOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641617
Record name 3-(2-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-24-8
Record name Methanone, [3-(acetyloxy)phenyl](2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.